![molecular formula C8H5NO2S B1365431 チエノ[2,3-b]ピリジン-2-カルボン酸 CAS No. 59944-76-2](/img/structure/B1365431.png)

チエノ[2,3-b]ピリジン-2-カルボン酸

概要

説明

Thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound . It has a molecular weight of 179.2 and its linear formula is C8H5NO2S . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed, with selected works published from 2015 to 2019 . Many efforts have been made to synthesize these important heterocycles . There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Molecular Structure Analysis

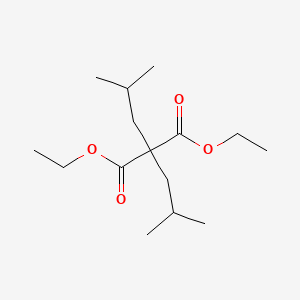

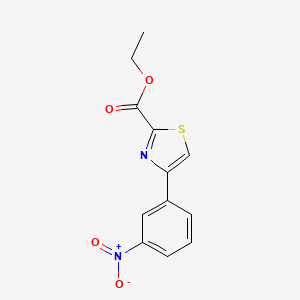

The molecular structure of Thieno[2,3-b]pyridine-2-carboxylic acid is characterized by a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Physical and Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Its molecular weight is 179.2 and its linear formula is C8H5NO2S .科学的研究の応用

チエノ[2,3-b]ピリジン-2-カルボン酸:科学研究における応用に関する包括的な分析

Pim-1キナーゼ阻害: チエノ[2,3-b]ピリジン誘導体は、様々な癌に関与する酵素であるPim-1キナーゼの阻害剤として合成されてきました。 これらの化合物におけるフェニルピペラジン環の置換は、Pim-1阻害を大幅に強化することが示されており、癌治療研究の可能性を提供しています .

抗ウイルス薬の開発: これらの誘導体は、新しいクラスの抗ウイルス薬としても研究されています。 研究によると、タンパク質の代謝標識に有用であることが示されており、これはウイルス複製を理解し、効果的な抗ウイルス療法を設計するための重要なステップです .

有機電子デバイス: 特定のチエノ[2,3-b]ピリジン化合物は、一般的な有機溶媒への溶解度が限られているため、蒸気蒸着によって調製された有機電子デバイスの有望な候補となっています。 この応用は、材料科学および電子工学の分野において重要です .

薬理学的および生物学的用途: チエノ[2,3-b]ピリジン誘導体は、その幅広い薬理学的および生物学的活性で知られています。抗癌、抗皮膚糸状菌、抗マラリア、抗アルツハイマー病、抗真菌、抗炎症、殺虫、および抗ウイルス活性を持つことが報告されています。 この幅広い生物学的作用により、多様な研究用途に役立ちます .

Safety and Hazards

Thieno[2,3-b]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

作用機序

Target of Action

Thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has been reported to have potential inhibitory effects on Pim-1 kinase . Pim-1 kinase is a type of enzyme that plays a crucial role in cell growth, survival, and differentiation. It is often overexpressed in various types of cancers, making it a promising target for anticancer drugs .

Mode of Action

It is believed to interact with its target, pim-1 kinase, and inhibit its activity . This inhibition can lead to a decrease in the proliferation of cancer cells and induce apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathways affected by Thieno[2,3-b]pyridine-2-carboxylic acid are likely related to its inhibition of Pim-1 kinase. Pim-1 kinase is involved in several signaling pathways that regulate cell growth and survival. By inhibiting Pim-1 kinase, Thieno[2,3-b]pyridine-2-carboxylic acid may disrupt these pathways, leading to the suppression of cancer cell growth .

Pharmacokinetics

Its molecular weight (17920) and structure suggest that it may have favorable drug-like properties

Result of Action

The primary result of Thieno[2,3-b]pyridine-2-carboxylic acid’s action is the inhibition of Pim-1 kinase, which can lead to a decrease in cancer cell proliferation and an increase in apoptosis . This can potentially result in the reduction of tumor size and the prevention of cancer progression .

Action Environment

The action of Thieno[2,3-b]pyridine-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound Moreover, the presence of other substances, such as proteins or other drugs, can also impact its action

生化学分析

Biochemical Properties

Thieno[2,3-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with Pim-1 kinase, where thieno[2,3-b]pyridine-2-carboxylic acid acts as an inhibitor . This inhibition is significant because Pim-1 kinase is involved in cell survival and proliferation pathways. Additionally, thieno[2,3-b]pyridine-2-carboxylic acid has been shown to modulate multidrug resistance, making it a potential candidate for overcoming drug resistance in cancer therapy .

Cellular Effects

Thieno[2,3-b]pyridine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, thieno[2,3-b]pyridine-2-carboxylic acid affects cell signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . These effects highlight the potential of thieno[2,3-b]pyridine-2-carboxylic acid as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of thieno[2,3-b]pyridine-2-carboxylic acid involves its binding interactions with specific biomolecules. This compound binds to the active site of Pim-1 kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell survival . Additionally, thieno[2,3-b]pyridine-2-carboxylic acid can inhibit other enzymes involved in cellular metabolism, leading to altered metabolic flux and reduced energy production . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thieno[2,3-b]pyridine-2-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that thieno[2,3-b]pyridine-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s stability and long-term effects are important considerations for its potential therapeutic use.

Dosage Effects in Animal Models

The effects of thieno[2,3-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, thieno[2,3-b]pyridine-2-carboxylic acid can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Thieno[2,3-b]pyridine-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and decreased ATP production . Additionally, thieno[2,3-b]pyridine-2-carboxylic acid can affect the tricarboxylic acid cycle by inhibiting enzymes such as succinate dehydrogenase . These interactions result in altered metabolic flux and changes in metabolite levels, contributing to the compound’s overall biological effects.

Transport and Distribution

Within cells and tissues, thieno[2,3-b]pyridine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, thieno[2,3-b]pyridine-2-carboxylic acid can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

Thieno[2,3-b]pyridine-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, thieno[2,3-b]pyridine-2-carboxylic acid can localize in the nucleus, affecting gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns provide insights into the compound’s mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

thieno[2,3-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCSHAYMNOFFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428153 | |

| Record name | thieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59944-76-2 | |

| Record name | Thieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59944-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | thieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[2,3-b]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)

![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)